
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is a brominated organic compound It is characterized by the presence of four bromine atoms and two methyl groups attached to an octane backbone with two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione typically involves the bromination of 2,7-dimethyloctane-3,6-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 2,7-dimethyloctane-3,6-dione is reacted with bromine in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound.
化学反応の分析
Types of Reactions
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-diol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structural features and the nature of the target.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Similar in terms of bromination and industrial applications.
Uniqueness
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and ketone groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
62738-23-2 |
|---|---|
分子式 |
C10H14Br4O2 |
分子量 |
485.83 g/mol |
IUPAC名 |
2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione |
InChI |
InChI=1S/C10H14Br4O2/c1-9(2,13)7(15)5(11)6(12)8(16)10(3,4)14/h5-6H,1-4H3 |
InChIキー |
ZTPZYTHIKMWQHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C(C(C(=O)C(C)(C)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


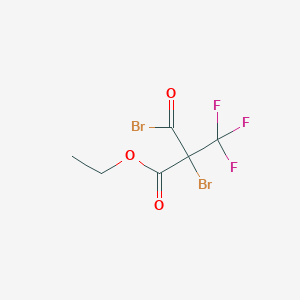
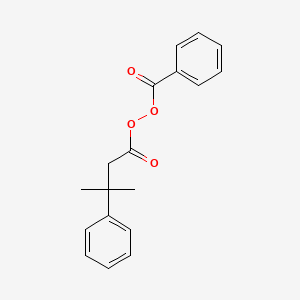
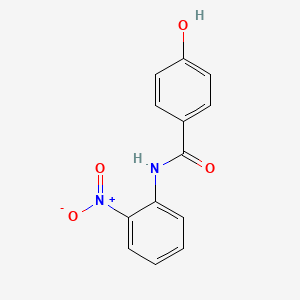
![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
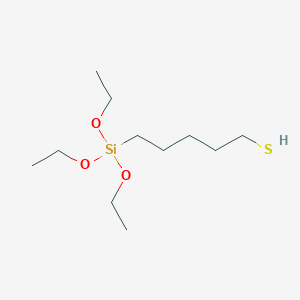
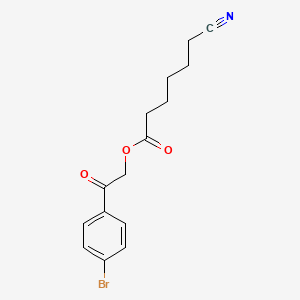

![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

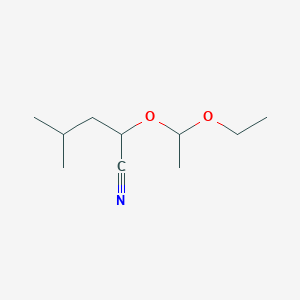
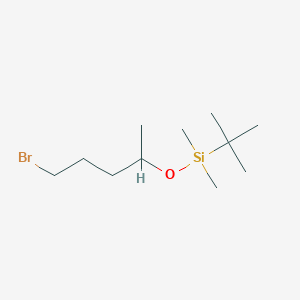
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)
